molecular formula C8H9FOS B6334108 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene CAS No. 1822763-67-6

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene

Cat. No. B6334108
CAS RN: 1822763-67-6
M. Wt: 172.22 g/mol
InChI Key: INGGVMJZDLPKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene is a chemical compound with the molecular weight of 172.22 . It is also known as 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene . The compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene is 1S/C8H9FOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure, including the positions of the fluorine, methoxy, and methylsulfanyl groups on the benzene ring.


Physical And Chemical Properties Analysis

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene is a liquid at room temperature . It has a molecular weight of 172.22 . The compound is typically stored at temperatures between 2-8°C .

Safety And Hazards

The safety information available indicates that 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene is associated with some hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

1-fluoro-2-methoxy-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGGVMJZDLPKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene

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